molecular formula C32H32BF4N3OSi B12113049 [Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate

[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate

Cat. No.: B12113049
M. Wt: 589.5 g/mol
InChI Key: ILJVXMMPNXNPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a triazoloisoquinoline core, which is known for its diverse biological activities

Preparation Methods

The synthesis of [Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate involves multiple steps, starting with the formation of the triazoloisoquinoline core This can be achieved through the cyclization of appropriate precursors under specific conditionsThe final step involves the formation of the tetrafluoroborate salt, which is achieved by reacting the intermediate compound with tetrafluoroboric acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The triazoloisoquinoline core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

    Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions, leading to the formation of silanol derivatives

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The triazoloisoquinoline core exhibits significant biological activities, making this compound a potential candidate for drug development and biochemical studies.

    Medicine: Due to its unique structure, this compound is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of [Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The triazoloisoquinoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological effects .

Comparison with Similar Compounds

Similar compounds include other triazoloisoquinoline derivatives, such as:

The uniqueness of [Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C32H32BF4N3OSi

Molecular Weight

589.5 g/mol

IUPAC Name

[diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate

InChI

InChI=1S/C32H32N3OSi.BF4/c1-37(2,3)36-32(26-16-7-4-8-17-26,27-18-9-5-10-19-27)30-23-25-15-13-14-22-29(25)31-33-35(24-34(30)31)28-20-11-6-12-21-28;2-1(3,4)5/h4-22,24,30H,23H2,1-3H3;/q+1;-1

InChI Key

ILJVXMMPNXNPIE-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[Si](C)(C)OC(C1CC2=CC=CC=C2C3=NN(C=[N+]13)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.